Product packaging for 1-(2-Furoyl)piperazine Hydrochloride(Cat. No.:CAS No. 60548-09-6)

1-(2-Furoyl)piperazine Hydrochloride

Cat. No.: B1337586
CAS No.: 60548-09-6
M. Wt: 216.66 g/mol
InChI Key: FMFUHCXDFVDINI-UHFFFAOYSA-N
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Description

Overview of Piperazine-Containing Compounds in Medicinal Chemistry and Drug Discovery

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions, and it is one of the most prevalent structural motifs in drug discovery. bohrium.com Its versatile structure allows for extensive modification, enabling the development of new bioactive molecules for a wide range of diseases. scilit.comresearchgate.net The presence of the two nitrogen atoms provides a large polar surface area and opportunities for hydrogen bond donors and acceptors, which can lead to improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. bohrium.comscilit.com

Piperazine's widespread use is due to its ability to serve multiple roles within a drug's structure. It can act as a basic and hydrophilic group to optimize the pharmacokinetic properties of a molecule or function as a rigid scaffold to correctly orient pharmacophoric groups for optimal interaction with biological targets. nih.gov This adaptability has led to the incorporation of the piperazine moiety into numerous blockbuster drugs, making it the third most common nitrogen heterocycle in drug discovery. bohrium.com Derivatives of piperazine have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, antidepressant, and antipsychotic properties. researchgate.netnih.gov Notable drugs containing the piperazine ring include Sildenafil, Imatinib, and Clozapine. bohrium.comnih.gov

Contextualization of 1-(2-Furoyl)piperazine (B32637) Hydrochloride within Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

1-(2-Furoyl)piperazine Hydrochloride serves as a key pharmaceutical intermediate, which is a chemical compound that acts as a precursor in the synthesis of an active pharmaceutical ingredient (API). It is not intended to be a therapeutic agent itself but is a critical component in the manufacturing process of a final drug product. The compound is also identified as a related compound or impurity in the production of established drugs like Prazosin (B1663645) and Terazosin, highlighting its relevance in pharmaceutical quality control and synthesis pathways. pharmacompass.com

For instance, the non-hydrochloride form, 1-(2-Furoyl)piperazine, is used in the synthesis of 2-[4-(2-furoyl) piperazin-1-yl]-4-amino-6-benzyloxy-7-methoxyquinazoline hydrochloride monohydrate, demonstrating its direct application as a building block for more complex molecular architectures. sigmaaldrich.com Its chemical properties make it a valuable reagent for researchers and chemists engaged in drug development.

Below is a table detailing the key chemical properties of this compound.

PropertyValue
Molecular Formula C₉H₁₃ClN₂O₂ nih.gov
Molecular Weight 216.66 g/mol nih.gov
CAS Number 60548-09-6 nih.gov
IUPAC Name furan-2-yl(piperazin-1-yl)methanone;hydrochloride nih.gov
Appearance White to yellow powder or crystals avantorsciences.com
Melting Point 207 °C avantorsciences.com

This data is compiled from multiple chemical and scientific databases.

Significance of Furan (B31954) and Piperazine Moieties in Pharmacologically Relevant Structures

The pharmacological potential of 1-(2-Furoyl)piperazine as a synthetic intermediate is derived from the distinct properties of its two core components: the furan ring and the piperazine moiety.

The piperazine moiety , as previously discussed, is highly valued for its ability to improve the pharmacokinetic profile of a drug candidate. nih.gov Its two nitrogen atoms can be functionalized, allowing it to serve as a linker or scaffold that connects different pharmacophoric elements. This structural feature is crucial for creating molecules that can effectively bind to their intended biological targets. nih.gov The inclusion of piperazine often enhances water solubility and can be critical for ensuring a compound can be effectively absorbed and distributed throughout the body. bohrium.com

The combination of the furan and piperazine rings in one molecule creates a versatile chemical intermediate. This allows medicinal chemists to leverage the established pharmacological benefits of both structures in the design and synthesis of novel therapeutic agents.

The table below lists examples of commercially available drugs that contain either a furan or a piperazine moiety, illustrating the importance of these structures in medicine.

MoietyDrug NameTherapeutic Class
Furan NitrofurantoinAntibiotic orientjchem.org
Furan DantroleneMuscle Relaxant utripoli.edu.ly
Furan RanitidineAnti-ulcer
Piperazine CetirizineAntihistamine
Piperazine SildenafilVasodilator (for erectile dysfunction) bohrium.com
Piperazine VortioxetineAntidepressant nih.gov
Piperazine ClozapineAntipsychotic nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13ClN2O2 B1337586 1-(2-Furoyl)piperazine Hydrochloride CAS No. 60548-09-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-yl(piperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h1-2,7,10H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFUHCXDFVDINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484843
Record name 1-(2-Furoyl)piperazine Hydrochloride
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Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60548-09-6
Record name Methanone, 2-furanyl-1-piperazinyl-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=60548-09-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Furoyl)piperazine Hydrochloride
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Record name 1-(2-Furoyl)piperazine Hydrochloride
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Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 1-(2-Furoyl)piperazine (B32637)

The synthesis of 1-(2-Furoyl)piperazine is a critical first step in the pathway to more complex derivatives. The primary and most well-documented method involves the acylation of piperazine (B1678402).

The most common and direct method for the synthesis of 1-(2-Furoyl)piperazine is the acylation of piperazine with 2-furoyl chloride. google.com This reaction is typically carried out by dissolving piperazine hexahydrate in water and adjusting the pH to 4.5 with hydrochloric acid. prepchem.com 2-Furoyl chloride is then added concurrently with a sodium hydroxide (B78521) solution to maintain the acidic pH, which helps to control the reactivity and prevent the formation of the disubstituted by-product, 1,4-di-(2-furoyl)piperazine. google.combiosynth.com

After the initial reaction, the solution is made basic, and the product is extracted using an organic solvent such as chloroform (B151607). prepchem.com The crude 1-(2-Furoyl)piperazine can then be purified by distillation. prepchem.com To obtain the hydrochloride salt, the purified base is dissolved in an inert organic solvent, and hydrogen chloride gas is introduced to precipitate the pure 1-(2-Furoyl)piperazine Hydrochloride. google.com This precipitation method is also an effective means of purification, as unreacted piperazine hydrochloride remains in solution under carefully controlled pH. google.com

Table 1: Synthesis of 1-(2-Furoyl)piperazine via Acylation of Piperazine

Reactants Reagents/Solvents Key Conditions Product Yield Melting Point
Piperazine hexahydrate, 2-Furoyl chloride Water, 6N HCl, 10% NaOH, Chloroform pH maintained at 4.5 during addition, then raised to 8.5 for extraction 1-(2-Furoyl)piperazine 60% 69-70 °C

Data sourced from PrepChem.com prepchem.com

An alternative approach to the synthesis of 1-(2-Furoyl)piperazine involves the use of 2-furoic anhydride (B1165640) instead of 2-furoyl chloride. This method provides a different acylating agent for the reaction with piperazine. The reaction between piperazine and 2-furoic anhydride in a suitable solvent yields 1-(2-Furoyl)piperazine. This can be a favorable alternative as it avoids the use of an acid chloride, which can be more sensitive to moisture and handling.

Another described method involves the simultaneous addition of 2-furoyl chloride and a corresponding acid acceptor to a solution of piperazine. biosynth.com This technique is designed to carefully control the reaction conditions to favor the formation of the mono-acylated product. biosynth.com

Derivatization Strategies Utilizing 1-(2-Furoyl)piperazine as a Precursor

1-(2-Furoyl)piperazine is a valuable precursor for the synthesis of a variety of more complex chemical structures, particularly those based on the quinazoline (B50416) ring system.

The piperazine ring of 1-(2-Furoyl)piperazine provides a reactive secondary amine that can be coupled with various heterocyclic systems to build more elaborate molecules.

A prominent application of 1-(2-Furoyl)piperazine is in the synthesis of Prazosin (B1663645) Hydrochloride, an antihypertensive drug. google.com One synthetic route to Prazosin involves the reaction of 1-(2-Furoyl)piperazine with a 2-chloro-4-amino-6,7-dimethoxyquinazoline intermediate. The piperazine nitrogen acts as a nucleophile, displacing the chlorine atom on the quinazoline ring to form the core structure of Prazosin.

An alternative synthesis involves the reaction of 1-cyano-4-(2-furoyl)piperazine (B8294437) with 6-aminoveratronitrile (2-amino-4,5-dimethoxybenzonitrile) in the presence of a strong base like phenyl lithium. prepchem.com The reaction is refluxed in a mixture of benzene (B151609) and tetrahydrofuran. Following an aqueous workup and extraction, the final product, 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furoyl)piperazine (Prazosin), is obtained. prepchem.com

Table 2: Synthesis of Prazosin from 1-Cyano-4-(2-furoyl)piperazine

Reactant 1 Reactant 2 Reagents/Solvents Key Conditions Product Melting Point
1-Cyano-4-(2-furoyl)piperazine 6-Aminoveratronitrile Phenyl lithium, Benzene, Tetrahydrofuran, Chloroform Reflux for 20 hours under nitrogen atmosphere 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furoyl)piperazine 258-260 °C

Data sourced from PrepChem.com prepchem.com

Beyond Prazosin, 1-(2-Furoyl)piperazine is a building block for a variety of other quinazoline derivatives. For instance, it can be used to synthesize:

2-[4-(2-furoyl)piperazin-1-yl]-4-amino-6-benzyloxy-7-methoxyquinazoline hydrochloride monohydrate : This compound is synthesized from the appropriate benzyloxy-substituted quinazoline precursor.

4-amino-2-[4-(2-furoyl)piperazin-1-yl]-quinazoline hydrochloride : This derivative is formed by reacting 1-(2-furoyl)piperazine with a 2-chloro-4-aminoquinazoline.

6,7-dimethoxy-2-[4-(2-furoyl)-piperazin-1-yl]quinazoline-4-one hydrate : This quinazolinone derivative is another example of the versatility of 1-(2-furoyl)piperazine as a synthetic intermediate.

Synthesis of Benzamide (B126) Derivatives

1-(2-Furoyl)piperazine is a key reactant in the synthesis of various benzamide derivatives. A general approach involves the reaction of 1-(2-furoyl)piperazine with substituted benzoyl chlorides. For instance, novel benzamide derivatives bearing the 1-(2-furoyl)piperazine moiety have been synthesized for their potential biological activities.

The synthetic route typically begins with the preparation of an appropriate chloromethylbenzoyl chloride, which is then reacted with an amine (like benzylamine (B48309) or cyclohexylamine) in an aqueous medium at a pH of 9-10, maintained by sodium carbonate. The resulting N-substituted chloromethylbenzamide (B8583163) is subsequently refluxed with 1-(2-furoyl)piperazine in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile (B52724) (CH3CN) to yield the final benzamide derivative.

The general reaction scheme can be depicted as follows:

Formation of the Benzamide Intermediate:

R-COCl + R'-NH2 → R-CONH-R' + HCl (where R is a substituted phenyl group and R' is an alkyl or aryl group)

Coupling with 1-(2-Furoyl)piperazine:

R-CONH-R'-CH2Cl + 1-(2-Furoyl)piperazine → R-CONH-R'-CH2-(1-(2-Furoyl)piperazine) + HCl

The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.

Table 1: Examples of Synthesized Benzamide Derivatives
Starting Benzoyl ChlorideAmineFinal Product Structure
4-(Chloromethyl)benzoyl chlorideBenzylamineN-Benzyl-4-((4-(2-furoyl)piperazin-1-yl)methyl)benzamide
4-(Chloromethyl)benzoyl chlorideCyclohexylamineN-Cyclohexyl-4-((4-(2-furoyl)piperazin-1-yl)methyl)benzamide
3-(Chloromethyl)benzoyl chlorideBenzylamineN-Benzyl-3-((4-(2-furoyl)piperazin-1-yl)methyl)benzamide
3-(Chloromethyl)benzoyl chlorideCyclohexylamineN-Cyclohexyl-3-((4-(2-furoyl)piperazin-1-yl)methyl)benzamide

Synthesis of Thienopyrimidine Derivatives

While direct synthesis of thienopyrimidine derivatives commencing from this compound is not extensively documented in the reviewed literature, the general synthetic strategies for thienopyrimidines suggest potential pathways for incorporating the 1-(2-furoyl)piperazine moiety. Thienopyrimidines are typically synthesized from substituted thiophenes which are then cyclized to form the pyrimidine (B1678525) ring.

A plausible approach for creating a thienopyrimidine derivative containing the 1-(2-furoyl)piperazine group would involve preparing a thienopyrimidine core with a reactive site, such as a halogenated side chain, which could then be subjected to nucleophilic substitution by 1-(2-furoyl)piperazine.

For example, a 2-chloro-substituted thienopyrimidine could react with 1-(2-furoyl)piperazine in a suitable solvent and in the presence of a base to yield the desired product.

Hypothetical Reaction Scheme:

Thienopyrimidine-Cl + 1-(2-Furoyl)piperazine → Thienopyrimidine-(1-(2-Furoyl)piperazine) + HCl

The synthesis of the thienopyrimidine precursors themselves often starts from 2-aminothiophene-3-carbonitrile (B183302) or related structures, which undergo cyclization with various reagents to form the pyrimidine ring.

Synthesis of Calixarene (B151959) Derivatives

1-(2-Furoyl)piperazine has been successfully appended to calix researchgate.netarene scaffolds to create novel derivatives with potential applications in ion extraction. The synthesis involves modifying the lower rim of the calixarene.

A common strategy is to first introduce reactive groups onto the calixarene. For example, 25,27-dihydroxy-26,28-bis(bromopropoxy)-p-tert-butylcalix researchgate.netarene can be prepared and then reacted with 1-(2-furoyl)piperazine. This nucleophilic substitution reaction, typically carried out in the presence of a base like potassium carbonate in a solvent such as acetonitrile, results in the attachment of the furoylpiperazine moieties to the calixarene base.

The resulting 1-(2-furoyl)piperazine-appended calix researchgate.netarene has been characterized by techniques like 1H NMR and elemental analysis.

Table 2: Synthesis of a Calixarene Derivative
Calixarene PrecursorReagentReaction ConditionsProduct
25,27-Dihydroxy-26,28-bis(bromopropoxy)-p-tert-butylcalix researchgate.netarene1-(2-Furoyl)piperazineK2CO3, Acetonitrile, Reflux25,27-Dihydroxy-26,28-bis[3-(4-(2-furoyl)piperazin-1-yl)propoxy]-p-tert-butylcalix researchgate.netarene

Synthesis of Vindoline (B23647) Conjugates

Novel vindoline-piperazine conjugates have been synthesized by coupling N-substituted piperazine pharmacophores, including 1-(2-furoyl)piperazine, to the vindoline scaffold. mdpi.comnih.gov These modifications are typically performed at positions 10 or 17 of the vindoline molecule through various linkers. mdpi.comnih.gov

One synthetic strategy involves first attaching a linker with a reactive group to the vindoline. For example, 10-chloroacetamidovindoline can be prepared and subsequently reacted with 1-(2-furoyl)piperazine in an N-alkylation reaction. mdpi.com This reaction is often carried out in acetonitrile with potassium carbonate as the base. mdpi.com

Alternatively, the 17-hydroxyl group of vindoline can be acylated with a linker like 4-bromobutyric acid or succinic anhydride. mdpi.com The resulting vindoline derivative with a terminal reactive group is then coupled with 1-(2-furoyl)piperazine. mdpi.com

Table 3: Synthetic Methods for Vindoline Conjugates
Vindoline PositionLinker PrecursorReaction with 1-(2-Furoyl)piperazineReaction Conditions
10Chloroacetyl chlorideN-alkylationK2CO3, Acetonitrile
174-Bromobutyric acidNucleophilic substitutionMethod A: Triethylamine (B128534), Dichloromethane Method B: K2CO3, Acetonitrile
17Succinic anhydrideAmide bond formationDCC, DMAP, Dichloromethane

Synthesis of Bis-Benzimidazole Derivatives

The synthesis of bis-benzimidazole derivatives can incorporate the 1-(2-furoyl)piperazine moiety through a multi-step process. A general method involves the reaction of o-phenylenediamine (B120857) with a dicarboxylic acid or its derivative to form the bis-benzimidazole core.

To incorporate the 1-(2-furoyl)piperazine group, a precursor containing this moiety and a reactive functional group for benzimidazole (B57391) formation is required. For instance, a carboxylic acid derivative of 1-(2-furoyl)piperazine could be condensed with o-phenylenediamine.

A more common approach is to first synthesize a bis-benzimidazole scaffold with reactive sites, such as chloro- or bromo-alkyl side chains. These halogenated derivatives can then undergo nucleophilic substitution with 1-(2-furoyl)piperazine to yield the final products. The reaction is typically performed in a polar aprotic solvent like DMF in the presence of a base.

Synthesis of Other Piperazine Derivatives

1-(2-Furoyl)piperazine itself can be synthesized from piperazine and 2-furoyl chloride. The reaction is usually carried out in an aqueous medium with pH control. Piperazine hexahydrate is dissolved in water and the solution is acidified. 2-Furoyl chloride is then added concurrently with a base solution to maintain the pH.

Furthermore, the secondary amine of 1-(2-furoyl)piperazine is available for a wide range of chemical transformations, allowing for the synthesis of a diverse library of N-substituted derivatives. These reactions include:

N-Alkylation: Reaction with alkyl halides in the presence of a base.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann condensation with aryl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Amide Bond Formation: Acylation with acid chlorides or coupling with carboxylic acids using activating agents.

These reactions enable the straightforward introduction of the 1-(2-furoyl)piperazine unit into a vast array of molecules.

Reaction Conditions and Optimization in Synthetic Processes

The efficiency of the synthetic methodologies described above is highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity of the desired products.

Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly influence the solubility of reactants and the reaction rate. For instance, in the synthesis of benzamide derivatives, acetonitrile is a common solvent. For calixarene modifications, acetonitrile is also employed. Dichloromethane is frequently used in the synthesis of vindoline conjugates.

Base: A base is often required to neutralize acidic byproducts and to facilitate nucleophilic substitution reactions. Potassium carbonate (K2CO3) is a widely used inorganic base in many of these syntheses. Organic bases like triethylamine are also utilized, particularly in vindoline conjugate synthesis.

Temperature: Reaction temperatures can range from room temperature to reflux conditions. The optimal temperature depends on the specific reaction and the stability of the reactants and products. For example, the coupling of 1-(2-furoyl)piperazine with chloromethylbenzamides is typically carried out at reflux.

Catalyst: In some cases, catalysts are used to enhance the reaction rate. For example, in N-arylation reactions, palladium or copper catalysts are essential.

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting materials. This is often followed by techniques like Thin Layer Chromatography (TLC).

pH: For reactions in aqueous media, such as the synthesis of 1-(2-furoyl)piperazine itself, maintaining the optimal pH is critical for maximizing the yield and minimizing side reactions.

Table 4: Optimization of Reaction Conditions in Various Syntheses
Synthesis TypeTypical SolventsCommon BasesTemperature RangeKey Optimization Factors
Benzamide DerivativesAcetonitrile, Aqueous mediaPotassium carbonate, Sodium carbonateRoom temperature to RefluxpH control, Choice of base
Calixarene DerivativesAcetonitrilePotassium carbonateRefluxStoichiometry of reactants
Vindoline ConjugatesAcetonitrile, Dichloromethane, ToluenePotassium carbonate, Triethylamine, DMAPRoom temperature to RefluxChoice of linker and coupling method
Piperazine Derivatives (General)DMF, Acetonitrile, AlcoholsPotassium carbonate, Sodium hydrideVariableCatalyst selection for cross-coupling reactions

Solvent Effects

The choice of solvent plays a critical role in the synthesis and purification of 1-(2-Furoyl)piperazine and its derivatives. Chloroform (CHCl₃) is frequently used as a solvent for the reaction of S-substituted-3-nitro-1,3-butadienes with 1-(2-furoyl)piperazine. bas.bg It is also utilized as an extraction solvent. google.comprepchem.com For instance, after making the reaction mixture basic, it can be continuously extracted with chloroform for an extended period, such as 36 hours, to isolate the crude product. prepchem.com The dried chloroform extract is then used to precipitate the pure hydrochloride salt. google.com

Water is another key solvent, particularly in the initial reaction stages. In one method, piperazine hexahydrate is first dissolved in water before reacting with furoyl chloride. prepchem.com The product can be dissolved in chloroform and then washed with aqueous solutions like sodium hydrogen carbonate and water to purify it. chemicalbook.com

Catalyst and Base Requirements

The synthesis of piperazine derivatives can be influenced by catalysts and bases. While some syntheses of related piperazine structures utilize palladium-based catalysts, the direct synthesis of 1-(2-furoyl)piperazine from piperazine and 2-furoyl chloride primarily relies on pH control using a base. organic-chemistry.orgmdpi.com

Sodium hydroxide (NaOH) solution is used to maintain the pH of the reaction mixture. In a described synthesis, a 10% NaOH solution is added concurrently with 2-furoyl chloride to keep the pH at a constant 4.5. prepchem.com After the initial reaction period, the solution is made basic (pH 8.5) with NaOH to facilitate the extraction of the product. prepchem.com The principle of using a protonated piperazine, such as a monohydrochloride, acts as a simple protective measure for the secondary nitrogen atom, helping to prevent the formation of disubstituted products. nih.gov

Temperature and Reaction Time Parameters

Temperature and reaction duration are crucial parameters that affect the outcome of the synthesis. Reactions involving 1-(2-furoyl)piperazine with S-substituted-3-nitro-1,3-butadienes have been successfully carried out at room temperature. bas.bgresearchgate.net

In a different synthetic approach, the reaction between piperazine hexahydrate and furoyl chloride is conducted for 1 hour, followed by a 36-hour continuous extraction process. prepchem.com Another synthesis involving a similar starting material, tetrahydrofuran-2-carboxylic acid with piperazine, required heating to 110°C for 5 hours. chemicalbook.com

Characterization Techniques for Synthesized Compounds

To verify the structure and purity of the synthesized compounds, various analytical techniques are employed.

Spectroscopic Analysis (NMR, IR, MS)

Spectroscopic methods are essential for elucidating the molecular structure of 1-(2-Furoyl)piperazine derivatives.

Infrared (IR) Spectroscopy provides information about the functional groups present. In derivatives of 1-(2-furoyl)piperazine, characteristic FT-IR peaks are observed for C-H stretching (ν = 2952, 2853 cm⁻¹), the amide carbonyl group (C=O, ν = 1649 cm⁻¹), carbon-carbon double bonds (C=C, ν = 1570 cm⁻¹), and the nitro group (NO₂, ν = 1529, 1487, 1274 cm⁻¹). bas.bg

Mass Spectrometry (MS) is used to determine the molecular weight of the compound. For one derivative, [4-(1-(2-Furoyl)piperazin-1-yl)]-4-(4-octadecyl-sulfanyl)-1,1,2-trichloro-3-nitro-1,3-butadiene, the mass spectrum showed a peak at m/z 688, corresponding to the [M+Na]⁺ ion. bas.bg

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insight into the atomic connectivity. For a derivative of 1-(2-furoyl)piperazine, the ¹H NMR spectrum (in CDCl₃) showed signals for the piperazine protons (δ = 3.40-3.85 and 4.05-4.32 ppm) and the furoyl group's aromatic protons (δ = 6.53-6.57, 7.15-7.17, and 7.52-7.55 ppm). bas.bg The ¹³C NMR spectrum for the same derivative displayed signals for the piperazine carbons (δ = 35.63, 52.89 ppm), the furoyl carbonyl carbon (δ = 169.63 ppm), and other aromatic and aliphatic carbons. bas.bg

Table 1: Spectroscopic Data for a 1-(2-Furoyl)piperazine Derivative

Technique Observed Signals/Peaks Interpretation Reference
FT-IR 2952, 2853 cm⁻¹ C-H stretching bas.bg
1649 cm⁻¹ Amide C=O stretching bas.bg
1570 cm⁻¹ C=C stretching bas.bg
1529, 1487, 1274 cm⁻¹ NO₂ stretching bas.bg
MS (+ESI) m/z 688 [M+Na]⁺ ion bas.bg
¹H NMR 3.40-3.85, 4.05-4.32 ppm Piperazine CH₂ protons bas.bg
6.53-6.57, 7.15-7.17, 7.52-7.55 ppm Furoyl aromatic protons bas.bg
¹³C NMR 35.63, 52.89 ppm Piperazine carbons bas.bg
169.63 ppm Furoyl carbonyl carbon bas.bg

Elemental Analysis

Elemental analysis is performed to determine the elemental composition of the synthesized compounds, which serves as a confirmation of their purity and empirical formula. The results are typically presented as a comparison between the calculated and experimentally found percentages of each element.

Table 2: Elemental Analysis Data for 1-(2-Furoyl)piperazine Derivatives

Compound Molecular Formula Element Calculated (%) Found (%) Reference
[4-(1-(2-Furoyl)piperazin-1-yl)]-4-(4-dodecyl-sulfanyl)-1,1,2-trichloro-3-nitro-1,3-butadiene C₂₅H₃₆Cl₃N₃O₄S C 51.51 51.55 bas.bg
H 6.22 6.25 bas.bg
N 7.21 7.23 bas.bg
S 5.50 5.52 bas.bg
[4-(1-(2-Furoyl)piperazin-1-yl]-4-(4-hexadecyl-sulfanyl)-1,1,2-trichloro-3-nitro-1,3-butadiene C₂₉H₄₄Cl₃N₃O₄S C 54.67 54.69 bas.bgresearchgate.net
H 6.96 7.00 bas.bgresearchgate.net
N 6.60 6.62 bas.bgresearchgate.net
S 5.03 5.02 bas.bgresearchgate.net
[4-(1-(2-Furoyl)piperazin-1-yl]-4-(4-octadecyl-sulfanyl)-1,1,2-trichloro-3-nitro-1,3-butadiene C₃₁H₄₈Cl₃N₃O₄S C 55.98 55.99 bas.bgresearchgate.net
H 7.27 7.29 bas.bgresearchgate.net
N 6.32 6.35 bas.bgresearchgate.net
S 4.82 4.86 bas.bgresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Structural Features Governing Biological Activity

The biological activity of 1-(2-furoyl)piperazine (B32637) derivatives is intrinsically linked to the interplay of its three main components: the furan (B31954) ring, the piperazine (B1678402) ring, and the carbonyl linker. The furan ring, as an aromatic heterocycle, can engage in various interactions with biological targets, including hydrogen bonding and π-π stacking. The piperazine ring, with its two nitrogen atoms, offers opportunities for substitution and can significantly influence the compound's polarity, basicity, and ability to form hydrogen bonds. The carbonyl group acts as a rigid linker and a hydrogen bond acceptor.

Studies on benzamide (B126) derivatives of 1-(2-furoyl)piperazine have provided insights into the structural features crucial for their activity as butyrylcholinesterase (BChE) inhibitors. In a particular study, the introduction of a benzamide moiety at the N4 position of the piperazine ring was a key factor in conferring this inhibitory activity. The specific substitution pattern on the benzamide ring, as well as the nature of the substituent, was found to be critical in determining the potency of the inhibition.

Furthermore, research on a series of dibenzofuran-piperazine derivatives, where one compound contained a 2-furoyl moiety, highlighted the importance of this particular acyl group for antiplatelet activity. This derivative demonstrated significant inhibition of arachidonic acid (AA)-induced platelet aggregation, suggesting that the furoyl group plays a key role in the interaction with the molecular target responsible for this effect.

Impact of Substitutions on Pharmacological Profiles

In the context of butyrylcholinesterase inhibition, the position of the substituent on the benzamide ring of 1-(2-furoyl)piperazine derivatives was shown to be a critical determinant of their inhibitory potential. Specifically, a cyclohexylamino-substituted benzamide at the meta-position of the benzene (B151609) ring resulted in a more potent inhibitor compared to a benzylamino-substituted analog at the para-position. This suggests that both the nature of the substituent and its spatial orientation are crucial for optimal interaction with the BChE enzyme.

Below is a data table summarizing the butyrylcholinesterase inhibitory activity of some 1-(2-furoyl)piperazine-bearing benzamide derivatives:

Compound IDBenzamide SubstituentPosition of SubstitutionButyrylcholinesterase IC50 (µM)
5a N-benzylpara10.9 ± 0.1
5b N-cyclohexylpara1.8 ± 0.1
8a N-benzylmeta13.9 ± 0.1
8b N-cyclohexylmeta1.1 ± 0.1

These findings underscore the significant impact that even subtle changes in the substitution pattern can have on the pharmacological profile of 1-(2-furoyl)piperazine derivatives.

Conformational Analysis and its Influence on Activity

The three-dimensional conformation of 1-(2-furoyl)piperazine derivatives plays a pivotal role in their biological activity. The flexibility of the piperazine ring, which can adopt chair, boat, or twist-boat conformations, along with the rotational freedom around the amide bond, allows these molecules to adopt various spatial arrangements. The preferred conformation is crucial for fitting into the binding site of a biological target.

For N-acylated piperazines in general, the piperazine ring typically adopts a chair conformation. rsc.org The energy barrier for ring inversion can be influenced by the nature of the substituents on the nitrogen atoms. rsc.org The rotation around the C(O)-N bond of the amide group is also a key conformational feature, leading to the existence of different rotamers. rsc.org The relative orientation of the furoyl group with respect to the piperazine ring is determined by this rotational barrier.

Computational and experimental studies on related piperazine-containing compounds have shown that the lowest energy conformation is the one that is most likely to be biologically active. nih.gov Molecular modeling studies on 2-substituted piperazines have indicated a preference for an axial conformation for 1-acyl substituents. nih.gov This preference can influence the orientation of other parts of the molecule and their ability to interact with a receptor. nih.gov The specific conformation adopted by a 1-(2-furoyl)piperazine derivative will therefore dictate how its key pharmacophoric features are presented to its biological target, ultimately influencing its binding affinity and biological activity.

Relationship between Molecular Architecture and Target Binding

In the case of the butyrylcholinesterase inhibitors mentioned earlier, the molecular architecture allows for specific interactions within the enzyme's active site. It is hypothesized that the furoyl moiety can interact with specific residues in the active site gorge of BChE. The piperazine ring acts as a central scaffold, positioning the substituted benzamide moiety for further interactions. The nature and position of the substituent on the benzamide ring can then fine-tune the binding affinity by engaging with different sub-pockets within the active site. For instance, the higher potency of the cyclohexyl-substituted derivatives suggests that a bulky, hydrophobic group is favored in that particular region of the binding site.

Molecular docking studies on various piperazine-containing compounds have revealed that the piperazine nitrogen atoms are often involved in hydrogen bonding interactions with the target protein. mdpi.com The aromatic or heteroaromatic rings attached to the piperazine core, such as the furan ring in this case, typically engage in hydrophobic or π-stacking interactions. mdpi.com Therefore, the specific arrangement of these structural features in 1-(2-furoyl)piperazine derivatives is critical for their recognition and binding to their respective biological targets.

Pharmacological and Biological Activity Research

Enzyme Inhibition Studies

The ability of 1-(2-Furoyl)piperazine (B32637) derivatives to inhibit specific enzymes has been a key area of investigation. A significant study by Abbasi et al. (2018) synthesized a series of multi-functional derivatives of 1-(2-furoyl)piperazine and evaluated their inhibitory potential against several key enzymes. nih.gov The initial step in this research involved reacting 1-(2-furoyl)piperazine with 3,5-dichloro-2-hydroxybenzenesulfonyl chloride to form a parent sulfonamide, which was then further derivatized. nih.gov

Butyrylcholinesterase (BChE) is an enzyme involved in the hydrolysis of choline (B1196258) esters and has been implicated in the progression of neurodegenerative diseases like Alzheimer's. In the study by Abbasi et al. (2018), a series of O-substituted sulfonamide derivatives of 1-(2-furoyl)piperazine were tested for their BChE inhibitory activity. nih.gov

The parent sulfonamide compound, (2-furyl){4-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]-1-piperazinyl}methanone, demonstrated an IC50 value of 21.40 ± 0.87 µM. nih.gov Further derivatization led to compounds with a range of inhibitory potencies. Notably, some derivatives exhibited significantly enhanced activity compared to the parent sulfonamide. For instance, the derivative with a 3-nitrobenzyl substitution showed an IC50 value of 11.20 ± 0.19 µM, while the derivative with a 4-cyanobenzyl substitution had an IC50 of 12.80 ± 0.41 µM. nih.gov The results indicate that the nature of the substituent on the sulfonamide portion of the molecule plays a crucial role in determining the BChE inhibitory activity.

Table 1: Butyrylcholinesterase (BChE) Inhibition by 1-(2-Furoyl)piperazine Derivatives

Compound Substituent IC50 (µM) ± SEM
Parent Sulfonamide - 21.40 ± 0.87
Derivative 5a Benzyl 16.30 ± 0.53
Derivative 5b 2-Nitrobenzyl 14.50 ± 0.11
Derivative 5c 3-Nitrobenzyl 11.20 ± 0.19
Derivative 5d 4-Nitrobenzyl 13.70 ± 0.32
Derivative 5e 2,4-Dichlorobenzyl 15.10 ± 0.27
Derivative 5f 4-Cyanobenzyl 12.80 ± 0.41
Derivative 5g 2-Chlorobenzyl 17.60 ± 0.64

Data sourced from Abbasi et al. (2018). nih.gov

Acetylcholinesterase (AChE) is a primary target in the symptomatic treatment of Alzheimer's disease, as its inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. The same series of 1-(2-furoyl)piperazine derivatives were also evaluated for their ability to inhibit AChE. nih.gov

The parent sulfonamide showed an IC50 value of 25.10 ± 0.92 µM against AChE. nih.gov Similar to the BChE inhibition results, the inhibitory activity of the derivatives varied with different substitutions. The 3-nitrobenzyl derivative was again one of the more potent compounds with an IC50 of 14.60 ± 0.35 µM. nih.gov The 4-cyanobenzyl derivative also showed notable activity with an IC50 of 15.30 ± 0.56 µM. nih.gov These findings suggest that these derivatives can act as dual inhibitors of both cholinesterase enzymes.

Table 2: Acetylcholinesterase (AChE) Inhibition by 1-(2-Furoyl)piperazine Derivatives

Compound Substituent IC50 (µM) ± SEM
Parent Sulfonamide - 25.10 ± 0.92
Derivative 5a Benzyl 19.40 ± 0.71
Derivative 5b 2-Nitrobenzyl 17.20 ± 0.24
Derivative 5c 3-Nitrobenzyl 14.60 ± 0.35
Derivative 5d 4-Nitrobenzyl 16.80 ± 0.49
Derivative 5e 2,4-Dichlorobenzyl 18.30 ± 0.63
Derivative 5f 4-Cyanobenzyl 15.30 ± 0.56
Derivative 5g 2-Chlorobenzyl 20.50 ± 0.88

Data sourced from Abbasi et al. (2018). nih.gov

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the intestine, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The 1-(2-furoyl)piperazine derivatives from the study by Abbasi et al. (2018) were also screened for their α-glucosidase inhibitory activity. nih.gov

The parent sulfonamide displayed an IC50 value of 23.60 ± 0.81 µM. nih.gov The derivatives exhibited a wide range of activities, with some showing significantly improved potency. The most active compound in this series was the 2,4-dichlorobenzyl derivative, with an IC50 of 10.50 ± 0.18 µM, followed by the 3-nitrobenzyl derivative with an IC50 of 12.40 ± 0.29 µM. nih.gov These results highlight the potential of these compounds as leads for the development of new antidiabetic agents.

Table 3: α-Glucosidase Inhibition by 1-(2-Furoyl)piperazine Derivatives

Compound Substituent IC50 (µM) ± SEM
Parent Sulfonamide - 23.60 ± 0.81
Derivative 5a Benzyl 18.70 ± 0.65
Derivative 5b 2-Nitrobenzyl 15.80 ± 0.33
Derivative 5c 3-Nitrobenzyl 12.40 ± 0.29
Derivative 5d 4-Nitrobenzyl 14.20 ± 0.45
Derivative 5e 2,4-Dichlorobenzyl 10.50 ± 0.18
Derivative 5f 4-Cyanobenzyl 13.10 ± 0.38
Derivative 5g 2-Chlorobenzyl 19.90 ± 0.77

Data sourced from Abbasi et al. (2018). nih.gov

Receptor Binding and Modulation

The interaction of 1-(2-furoyl)piperazine derivatives with specific receptors is another important aspect of their pharmacological profile.

Arylpiperazine derivatives are a well-established class of ligands for α-adrenergic receptors, with many acting as antagonists at the α1-adrenoceptor subtype. nih.govnih.gov These receptors are involved in the regulation of smooth muscle tone and blood pressure. youtube.com The general structure of an arylpiperazine α1-antagonist includes an aryl group (which can be a phenyl, or in this case, a heteroaryl like furoyl) connected to a piperazine (B1678402) ring, which is often linked via an alkyl chain to another structural moiety.

While specific binding affinity data (Ki values) for 1-(2-furoyl)piperazine hydrochloride at α1-adrenoceptors are not available in the reviewed literature, its structural similarity to known arylpiperazine α1-antagonists suggests a potential for this activity. The 2-furoyl group serves as the "aryl" component. Structure-activity relationship (SAR) studies of α1-adrenoceptor antagonists have shown that various aromatic and heteroaromatic systems can be accommodated in this position. nih.govyoutube.com For example, prazosin (B1663645), a well-known α1-antagonist, features a furan (B31954) ring within its quinazoline (B50416) core. This suggests that the furoyl moiety of 1-(2-furoyl)piperazine is compatible with the structural requirements for α1-adrenoceptor binding. Further radioligand binding assays and functional studies would be necessary to confirm and quantify this potential antagonistic activity.

GPR55 Receptor Antagonism

While not a direct antagonist itself, 1-(2-Furoyl)piperazine serves as a crucial building block in the synthesis of potent GPR55 receptor antagonists. The G protein-coupled receptor 55 (GPR55) is implicated in various physiological and pathological processes, making it a target for drug discovery. In the development of novel thienopyrimidine derivatives as GPR55 antagonists, 1-(2-Furoyl)piperazine is incorporated into new molecular scaffolds. nih.govacs.org These synthesized compounds have demonstrated functional efficacy and selectivity as GPR55 antagonists, highlighting the importance of the furoylpiperazine moiety in the design of such agents. nih.gov The GPR55 activities of these new compounds were assessed using β-arrestin recruitment assays in cells overexpressing the human GPR55 receptor. nih.gov

Serotonin (B10506) Receptor Binding (5-HT1A, 5-HT2A, 5-HT2C)

The arylpiperazine structure is a well-established pharmacophore in the design of ligands for serotonin receptors. While direct binding data for this compound on 5-HT1A, 5-HT2A, and 5-HT2C receptors is not extensively detailed in the reviewed literature, the broader class of N-arylpiperazine-containing compounds is known for its interaction with these receptors. semanticscholar.orgmdpi.com Research on other arylpiperazine derivatives has shown that the combination of a heterocyclic nucleus, an alkyl chain, and a 4-substituted piperazine can lead to compounds with high affinity and specificity for serotoninergic receptors. ingentaconnect.com For instance, studies on hydroxycoumarin derivatives bearing a piperazine moiety have been conducted to evaluate their binding to 5-HT1A and 5-HT2A receptors. semanticscholar.orgmdpi.com These studies underscore the potential of the piperazine scaffold, a core component of 1-(2-Furoyl)piperazine, in the development of agents targeting the serotonin system.

Cannabinoid Receptor (CB1) Agonism

The piperazine scaffold has been explored in the context of cannabinoid receptor ligands; however, the available research does not specifically identify 1-(2-Furoyl)piperazine as a CB1 receptor agonist. Studies have focused on other piperazine derivatives as potential CB1 inverse agonists. nih.govnih.gov For example, a class of benzhydryl piperazine analogs has been identified as CB1 inverse agonists, which are structurally distinct from 1-(2-Furoyl)piperazine. nih.gov While the endocannabinoid system, including the CB1 receptor, is a significant area of pharmacological research, there is no direct evidence in the provided literature to characterize 1-(2-Furoyl)piperazine as a CB1 agonist.

Melanocortin-4-Receptor (MC4-R) Activity

The piperazine core is a key structural feature in the development of agonists for the melanocortin-4 receptor (MC4-R), a receptor involved in energy homeostasis and appetite regulation. nih.govnih.gov Research has described a set of MC4-R agonists containing a piperazine core with an ortho-substituted aryl sulfonamide. nih.gov These compounds have shown binding and functional activities at the MC4-R in the nanomolar range. While this highlights the importance of the piperazine moiety for MC4-R activity, specific studies on the direct activity of 1-(2-Furoyl)piperazine at this receptor were not identified in the reviewed literature.

Antiproliferative and Anticancer Activities

A significant body of research has focused on the potential of piperazine-containing compounds as anticancer agents. These studies have demonstrated the cytotoxic effects of such derivatives across a range of cancer cell lines and have begun to explore their selective toxicity towards malignant cells.

Cytotoxic Effects on Cancer Cell Lines

Derivatives of piperazine have demonstrated notable cytotoxic activity against a variety of human cancer cell lines. The piperazine scaffold is considered a promising framework for the development of new anticancer drugs. mdpi.comresearchgate.net

Research has shown that 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives exhibit significant cell growth inhibitory activity on cell lines from liver, breast, and colon cancers. nih.gov Similarly, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have been evaluated for their antitumor properties against HeLa cervical carcinoma and MDA-MB-231 breast cancer cell lines, showing reasonable activity. nih.gov

The cytotoxic effects of various piperazine derivatives are summarized in the table below, showcasing their potency across different cancer types.

Compound ClassCancer Cell LineIC50 (µM)
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazinesHUH7 (Liver)Varies by substitution
MCF7 (Breast)Varies by substitution
HCT116 (Colon)Varies by substitution
1-(2-aryl-2-adamantyl)piperazinesHeLa (Cervical)9.2
MDA MB 231 (Breast)8.4
(2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC)SNU-475 (Liver)6.98 ± 0.11 µg/ml
SNU-423 (Liver)7.76 ± 0.45 µg/ml
Arylpiperazine DerivativesLNCaP (Prostate)< 5
DU145 (Prostate)8.25

Mechanistic studies suggest that piperazine derivatives can induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways. researchgate.netnih.gov For instance, the piperazine derivative 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) was shown to be highly cytotoxic to glioblastoma (U87) and cervical cancer (HeLa) cells, inducing apoptosis at nanomolar concentrations. researchgate.net

Selective Toxicity to Cancer Cells

A crucial aspect of cancer chemotherapy is the selective targeting of tumor cells while minimizing damage to healthy tissues. Research into piperazine derivatives has shown promising results in this area. For example, certain 1-(2-aryl-2-adamantyl)piperazine derivatives exhibited significantly low cytotoxicity towards normal human cells, such as Human Umbilical Vein Endothelial Cells (HUVEC) and Normal Human Dermal Fibroblasts (NHDF). nih.gov

In a study of (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC), the IC50 value for its effect on the normal human liver cell line THLE-3 was found to be 48.63 ± 0.12 µg/ml, which is considerably higher than its IC50 values against liver cancer cells (6.98 ± 0.11 µg/ml for SNU-475 and 7.76 ± 0.45 µg/ml for SNU-423). nih.gov This indicates a degree of selective toxicity towards the cancer cells.

Furthermore, studies on novel thiazolinylphenyl-piperazines have demonstrated a significant cytotoxic effect on MDA-MB-231 breast cancer cells while showing selectivity towards non-transformed cells. mdpi.com Similarly, some arylpiperazine derivatives have shown excellent selective activity for LNCaP prostate cancer cells over other tested cancer cells, although they also exhibited some cytotoxicity towards normal human epithelial prostate cells. mdpi.com This body of work suggests that the piperazine scaffold can be modified to enhance selective toxicity, a key goal in the development of new anticancer therapies.

Mechanisms of Antitumor Action

While direct studies on the antitumor mechanisms of this compound are not extensively detailed in the available literature, research on related piperazine-containing compounds provides significant insights into potential pathways. A notable mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Studies on piperazine derivatives have shown their ability to trigger this process, a key characteristic of effective anticancer agents. nih.gov

One proposed mechanism involves the generation of reactive oxygen species (ROS) within tumor cells. nih.gov An excess of ROS can lead to oxidative stress, damaging cellular components and ultimately initiating apoptosis. nih.gov For instance, the piperazine compound (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC) was found to increase ROS levels in liver cancer cells. This increase in ROS is believed to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c, a critical step in the apoptotic cascade. nih.gov

Furthermore, piperazine derivatives have been observed to interfere with critical cellular signaling pathways, such as the NF-κB pathway. nih.gov The translocation of NF-κB into the nucleus is a crucial step for the survival of many cancer cells. Certain piperazine compounds have demonstrated the ability to suppress this translocation, thereby promoting apoptosis. nih.gov

Some research also points to the inhibition of tyrosinase as a potential anticancer mechanism. 1-(2-Furoyl)piperazine has been identified as a potent inhibitor of this enzyme, which is involved in melanin (B1238610) production. biosynth.com While primarily associated with hyperpigmentation disorders, tyrosinase is also being explored as a target in certain types of cancer. biosynth.com

Mechanistic studies of a novel quinoxalinyl-piperazine compound revealed it to be a G2/M-specific cell cycle inhibitor. researchgate.net This compound also inhibited the anti-apoptotic Bcl-2 protein and induced p21, further highlighting the diverse ways piperazine derivatives can exert their antitumor effects. researchgate.net

Table 1: Investigated Mechanisms of Antitumor Action for Piperazine Derivatives
MechanismObserved EffectAssociated Piperazine Derivative(s)References
Induction of ApoptosisTriggers programmed cell death in tumor cells.General piperazine derivatives, PCC nih.gov
Generation of Reactive Oxygen Species (ROS)Increases oxidative stress leading to apoptosis.PCC nih.gov
Inhibition of NF-κB PathwaySuppresses the translocation of NF-κB to the nucleus.PCC nih.gov
Tyrosinase InhibitionInhibits the enzyme involved in melanin synthesis.1-(2-Furoyl)piperazine biosynth.com
Cell Cycle InhibitionArrests the cell cycle at the G2/M phase.Quinoxalinyl-piperazine compound researchgate.net

Antimicrobial and Antifungal Activities

The piperazine scaffold is a key component in the development of new antimicrobial and antifungal agents. manipal.edu Numerous studies have demonstrated the significant activity of piperazine derivatives against a range of bacterial and fungal strains.

Synthesized N-alkyl and N-aryl piperazine derivatives have shown considerable activity against various bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov However, these particular derivatives were found to be less effective against the tested fungal strains, which included Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.gov

In another study, a series of substituted piperazine derivatives were screened for both antibacterial and antifungal properties. acgpubs.org The antibacterial screening was conducted against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli, while the antifungal activity was tested against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.org The results indicated that many of the synthesized compounds exhibited significant antimicrobial and antifungal properties. acgpubs.org

The integration of the piperazine moiety with other heterocyclic ring systems has been a successful strategy in the discovery of new antibacterial and antifungal agents. manipal.edu This approach often leads to compounds with enhanced therapeutic potential. manipal.edu

Table 2: Antimicrobial and Antifungal Screening of Piperazine Derivatives
Derivative ClassBacterial Strains TestedFungal Strains TestedObserved ActivityReferences
N-alkyl and N-aryl piperazine derivativesStaphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, Escherichia coliAspergillus fumigatus, Aspergillus flavus, Aspergillus nigerSignificant antibacterial activity, less active against fungi. nih.gov
Substituted piperazine derivativesStaphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coliCandida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatusMany compounds showed significant antimicrobial and antifungal properties. acgpubs.orgresearchgate.net

Anti-inflammatory and Antinociceptive Research

Piperazine derivatives are recognized as promising candidates for the development of new analgesic and anti-inflammatory drugs. nih.gov Research has shown that these compounds can modulate pain and inflammation through various mechanisms.

One piperazine derivative, LQFM-008, demonstrated both anti-inflammatory and antinociceptive effects that appear to be mediated by the serotonergic pathway. nih.gov In animal models, LQFM-008 reduced licking time in both the neurogenic and inflammatory phases of the formalin test and decreased paw edema induced by carrageenan. nih.gov Furthermore, it reduced cell migration and protein exudation in a carrageenan-induced pleurisy test. nih.gov The antinociceptive effects of LQFM-008 were antagonized by pretreatment with agents that interfere with the serotonergic system, supporting its mechanism of action. nih.gov

Another derivative, LQFM202, was found to inhibit COX-1, COX-2, and 5-LOX enzymes, which are key players in the inflammatory cascade. nih.gov In animal studies, LQFM202 reduced abdominal writhing, pain in the formalin test, and carrageenan-induced hyperalgesia. nih.gov It also decreased paw edema induced by both carrageenan and zymosan. nih.gov In a carrageenan-pleurisy model, LQFM202 significantly reduced the number of polymorphonuclear cells, myeloperoxidase activity, and levels of the pro-inflammatory cytokines TNF-α and IL-1β. nih.gov

The antinociceptive activity of some piperazine derivatives may also involve central mechanisms. For instance, the piperazine derivative LQFM008 was shown to increase the latency to thermal stimulus in both the tail flick and hot plate tests, suggesting an effect on the central nervous system. nih.gov

Table 3: Anti-inflammatory and Antinociceptive Effects of Piperazine Derivatives
CompoundInvestigated EffectKey FindingsProposed MechanismReferences
LQFM-008Anti-inflammatory & AntinociceptiveReduced edema, cell migration, and pain responses in various models.Mediated through the serotonergic pathway. nih.gov
LQFM202Anti-inflammatory & AntinociceptiveReduced pain, hyperalgesia, edema, and inflammatory markers.Inhibition of COX-1, COX-2, and 5-LOX enzymes. nih.gov
LQFM008Central AntinociceptiveIncreased latency to thermal stimulus in tail flick and hot plate tests.Involvement of central nervous system mechanisms. nih.gov

Neuropharmacological Applications

The piperazine nucleus is a common feature in many centrally acting drugs, and its derivatives are actively being investigated for a range of neuropharmacological applications. researchgate.net

Piperazine derivatives have emerged as a promising scaffold for the development of multi-target-directed ligands for neurodegenerative diseases like Alzheimer's. researchgate.net A novel N,N'-disubstituted piperazine was used to create hybrid molecules with anti-amyloid and acetylcholinesterase inhibition properties. nih.gov One of the most promising compounds was found to reduce both amyloid and Tau pathologies and improve memory in a preclinical model of Alzheimer's disease. nih.gov In vitro, this compound also decreased the phosphorylation of Tau and inhibited the release of Aβ peptides. nih.gov

Research has indicated the neuroprotective potential of piperazine derivatives. A study on 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine (LINS01 series) derivatives showed that they were not neurotoxic and exhibited a protective role against cocaine-induced neurotoxicity in cell cultures. nih.gov Specifically, the LINS01011 compound significantly reduced the release of lactate (B86563) dehydrogenase, suggesting a robust protective effect. nih.gov

Piperine, a compound containing a piperidine (B6355638) ring which is structurally related to piperazine, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease. nih.gov It was shown to protect dopaminergic neurons through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. nih.gov

The piperazine moiety is a key pharmacophore in many antidepressant drugs, often acting as a serotonin uptake inhibitor. researchgate.net A number of piperazine derivatives have been synthesized and evaluated for their antidepressant-like effects.

One such derivative, LQFM212, demonstrated an antidepressant-like effect in mice, which was found to involve the monoaminergic pathway and an increase in brain-derived neurotrophic factor (BDNF) levels. nih.gov Another compound, LQFM192, showed both anxiolytic-like and antidepressant-like activities. nih.gov Its anxiolytic effect is mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, while its antidepressant-like activity is mediated through the serotonergic system. nih.gov

Furthermore, novel aryl piperazine derivatives have been designed to target both 5-HT1A and sigma-1 receptors, showing high affinity for both and marked antidepressant activity in preclinical models. thieme-connect.com

Table 4: Neuropharmacological Applications of Piperazine Derivatives
ApplicationCompound/Derivative ClassKey FindingsMechanism of ActionReferences
Neurodegenerative Diseases (Alzheimer's)N,N'-disubstituted piperazine hybridReduced amyloid and Tau pathology, improved memory.Anti-amyloid and acetylcholinesterase inhibition. researchgate.netnih.gov
NeuroprotectionLINS01 series (LINS01011)Protected against cocaine-induced neurotoxicity.Reduced lactate dehydrogenase release. nih.gov
AntidepressantLQFM212Exhibited antidepressant-like effects.Involvement of the monoaminergic pathway and increased BDNF. nih.gov
Anxiolytic & AntidepressantLQFM192Showed anxiolytic-like and antidepressant-like activities.Modulation of serotonergic and GABAergic pathways. nih.gov
AntidepressantAryl piperazine derivativesDemonstrated high affinity for 5-HT1A and sigma-1 receptors and antidepressant activity.Dual targeting of 5-HT1A and sigma-1 receptors. thieme-connect.com

Antihypertensive Activity

Research into the therapeutic potential of piperazine-containing compounds has extended to the management of hypertension. While direct studies on this compound are not extensively documented in this specific context, the antihypertensive effects of related piperazine derivatives have been investigated. One such example is piperazine ferulate, which has demonstrated the ability to lower blood pressure. The proposed mechanism for this action involves the modulation of endothelial function. plos.org

Studies on piperazine ferulate have shown that it can reduce the expression of angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system that contributes to vasoconstriction and increased blood pressure. plos.org Additionally, piperazine ferulate has been observed to increase the expression of endothelial nitric oxide synthase (eNOS) and subsequently, the synthesis of nitric oxide (NO). plos.org Nitric oxide is a potent vasodilator, and its increased availability helps to relax blood vessels and lower blood pressure. plos.org

Furthermore, research into other heterocyclic compounds, such as benzimidazole (B57391) derivatives, has also revealed antihypertensive properties, often linked to their interaction with the angiotensin II type 1 (AT1) receptor. ntnu.no Given that 1-(2-Furoyl)piperazine possesses a heterocyclic furoyl group, it is plausible that its derivatives could exhibit similar mechanisms of action.

Table 1: Investigated Mechanisms of Antihypertensive Activity in Piperazine Derivatives

Compound/Derivative ClassInvestigated MechanismKey FindingsReference
Piperazine FerulateInhibition of Angiotensin-Converting Enzyme (ACE)Significantly reduced the expression of ACE. plos.org
Piperazine FerulateActivation of endothelial Nitric Oxide Synthase (eNOS)Increased expression of eNOS and synthesis of Nitric Oxide (NO). plos.org
Benzimidazole DerivativesAngiotensin II Type 1 (AT1) Receptor BlockadeCertain derivatives show high affinity for the AT1 receptor. ntnu.no

Antidiabetic Activity

Derivatives of 1-(2-Furoyl)piperazine, also referred to as 2-furoic piperazide, have been synthesized and evaluated for their potential as antidiabetic agents. nih.govnih.gov The primary focus of this research has been on the inhibition of α-glucosidase, an enzyme crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. mdpi.com By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia, a key factor in the management of type 2 diabetes. mdpi.com

In one study, a series of multi-functional derivatives of 2-furoic piperazide were synthesized and their inhibitory potential against α-glucosidase was assessed in vitro. nih.gov The parent compound, 1-(2-furoyl)piperazine, was first reacted to form a sulfonamide, which was then further modified with various electrophiles to create a library of derivatives. nih.govnih.gov Several of these synthesized molecules demonstrated promising inhibitory activity against α-glucosidase, with some compounds showing potential for further development as therapeutic agents for type 2 diabetes. nih.gov The bioactivity of these compounds was also supported by molecular docking studies, which provided insights into their binding interactions with the active site of the α-glucosidase enzyme. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of 2-Furoic Piperazide Derivatives

Derivative StructureActivitySupporting EvidenceReference
Sulfonamide derivatives of 1-(2-Furoyl)piperazinePromising α-glucosidase inhibitionIn vitro enzyme inhibition assays and molecular docking studies. nih.gov

Anthelmintic Activity

The piperazine nucleus is a well-established pharmacophore in anthelmintic drug discovery. nih.gov Research has demonstrated that derivatives incorporating the 1-(2-Furoyl)piperazine moiety exhibit significant anthelmintic properties. Specifically, a study on alkyl 5(6)-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates identified a compound with potent activity against tapeworms. nih.govsci-hub.ruacs.org

The compound, methyl 5(6)-[4-(2-furoyl)piperazin-1-yl]benzimidazole-2-carbamate, was tested for its efficacy against Hymenolepis nana in rats. nih.govsci-hub.ruacs.org The results were notable, with the compound demonstrating 100% elimination of the tapeworms at oral doses ranging from 100 to 250 mg/kg, administered over three doses. nih.govsci-hub.ru This level of efficacy highlights the potential of this particular derivative as a promising lead for the development of new anthelmintic agents. The benzimidazole carbamate (B1207046) structure is known to interfere with tubulin polymerization in parasites, a mechanism that is likely retained and possibly enhanced by the inclusion of the 4-(2-furoyl)piperazin-1-yl substituent. urfu.ru

Table 3: Anthelmintic Activity of a 1-(2-Furoyl)piperazine Derivative

CompoundTarget ParasiteAnimal ModelEfficacyReference
Methyl 5(6)-[4-(2-furoyl)piperazin-1-yl]benzimidazole-2-carbamateHymenolepis nana (tapeworm)Rats100% elimination at 100-250 mg/kg (3 oral doses) nih.govsci-hub.ruacs.org

Antiplatelet Activity

Derivatives of 1-(2-Furoyl)piperazine have been investigated for their potential to inhibit platelet aggregation, a key process in thrombosis. In a study focused on synthesizing novel substituted-piperazine analogues, a compound containing a 2-furoyl moiety demonstrated significant antiplatelet activity. researchgate.net

This particular derivative, a dibenzofuran-piperazine compound, was evaluated for its ability to inhibit platelet aggregation induced by arachidonic acid. researchgate.net The results indicated a high percentage of inhibition, which was comparable to that of the standard antiplatelet drug, aspirin. researchgate.net While the broader antiplatelet profile against other agonists like ADP and collagen was not fully detailed for this specific furoyl derivative in the provided context, the strong inhibition of arachidonic acid-induced aggregation suggests a mechanism that may involve the cyclooxygenase (COX) pathway, similar to aspirin. researchgate.net Other studies on phenacyl-piperazine derivatives have shown partial inhibition of adrenaline and ADP-induced aggregation. nih.govnih.gov

Table 4: Antiplatelet Activity of a 2-Furoyl Piperazine Derivative

Compound ClassInducing AgentKey FindingReference
Dibenzofuran-piperazine derivative with a 2-furoyl moietyArachidonic AcidExhibited a high percentage of inhibition, comparable to aspirin. researchgate.net

Antiviral Activity (e.g., Anti-norovirus, Anti-HIV)

The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active molecules, including antiviral agents. nih.gov While research directly on this compound for antiviral applications is limited, studies on other functionalized piperazine derivatives have shown promising results against various viruses, including norovirus and Human Immunodeficiency Virus (HIV). sci-hub.runih.gov

In the context of norovirus, a highly contagious pathogen causing acute gastroenteritis, focused libraries of piperazine derivatives have been synthesized and screened for anti-norovirus activity using a replicon-based system. nih.gov These studies have demonstrated that suitably functionalized piperazine compounds can exhibit noteworthy anti-norovirus activity in a cell-based system, identifying promising lead compounds for further optimization. nih.gov

Regarding anti-HIV activity, various piperazine derivatives have been explored as potential inhibitors of viral replication. sci-hub.ru The versatility of the piperazine ring allows for the introduction of diverse substituents, leading to compounds that can interact with various viral targets.

Although specific data on the anti-norovirus or anti-HIV activity of 1-(2-Furoyl)piperazine derivatives is not detailed in the available research, the established antiviral potential of the broader piperazine class suggests that this compound and its analogues could be valuable starting points for the design and synthesis of new antiviral agents.

Table 5: Antiviral Potential of the Piperazine Scaffold

VirusActivity of Piperazine DerivativesKey FindingsReference
NorovirusAnti-norovirus activityFunctionalized piperazine derivatives show noteworthy activity in cell-based replicon systems. nih.gov
Human Immunodeficiency Virus (HIV)Anti-HIV activityThe piperazine scaffold is a component of various compounds with demonstrated anti-HIV properties. sci-hub.ru

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the interaction between a small molecule ligand and a protein target at the atomic level.

Ligand-Target Interactions

Molecular docking studies have been instrumental in elucidating the potential therapeutic applications of derivatives of 1-(2-furoyl)piperazine (B32637). For instance, a series of N-substituted benzamide (B126) derivatives incorporating the 4-(2-furoyl)-1-piperazinyl moiety have been synthesized and evaluated as potential agents for Alzheimer's disease. The primary target for these compounds was identified as butyrylcholinesterase (BChE), an enzyme implicated in the progression of the disease.

Binding Affinity Predictions

Binding affinity is a measure of the strength of the interaction between a ligand and its target. In computational studies, this is often expressed as a binding energy value, with lower (more negative) values indicating a stronger and more stable interaction. While specific binding affinity predictions for 1-(2-Furoyl)piperazine Hydrochloride were not found in the reviewed literature, studies on its derivatives provide valuable insights.

The inhibitory potential of the aforementioned N-substituted benzamide derivatives of 1-(2-furoyl)piperazine against butyrylcholinesterase was quantified by their half-maximal inhibitory concentration (IC50) values. One of the most potent compounds in the series, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide, exhibited an IC50 value of 0.82 ± 0.001 μM. This experimental value, which is a measure of the concentration of the inhibitor required to reduce the enzyme's activity by half, serves as an indirect indicator of high binding affinity. While molecular docking studies for these derivatives were performed, the primary output discussed was the nature of the interactions rather than predicted binding energy values in units such as kcal/mol.

Table 1: Butyrylcholinesterase Inhibition by 1-(2-Furoyl)piperazine Derivatives

Compound IC50 (μM)
4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide 0.82 ± 0.001
4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(2-Ethyl-6-methylphenyl)benzamide 0.91 ± 0.003
Eserine (Reference) 0.85 ± 0.0001

Data sourced from a study on potential therapeutic agents for Alzheimer's disease.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for such calculations due to its balance of accuracy and computational cost.

Geometrical Structure Optimization

Geometrical structure optimization is a computational procedure that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized geometry represents the most stable conformation of the molecule. While direct DFT studies on this compound were not identified, research on related compounds illustrates the application of this methodology.

For example, a study on Methyl N-(2-furoyl)-N-(2,6-xylyl)-DL-Alaninate utilized DFT calculations with the B3LYP method and a 6-311G(d,p) basis set to evaluate the optimized geometrical parameters of the compound. researchgate.net Such calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure and reactivity.

Interaction Energy Analysis

Interaction energy analysis, often performed using DFT, quantifies the strength of non-covalent interactions between molecules or between different parts of the same molecule. This can include hydrogen bonds, van der Waals forces, and electrostatic interactions. This type of analysis is crucial for understanding how a molecule like this compound might interact with its environment, including solvent molecules or biological targets. Although specific interaction energy analyses for this compound were not found in the literature, DFT is a standard tool for such investigations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov These models are built by finding a correlation between calculated molecular descriptors (physicochemical properties or theoretical molecular descriptors) and the experimentally determined activity of a set of compounds. nih.gov

While no specific QSAR models for this compound were found, numerous studies have successfully applied QSAR to various classes of piperazine (B1678402) derivatives to predict their biological activities, such as antihistamine, antibradykinin, and antidepressant effects. nih.govnih.gov For example, a 2D-QSAR study on aryl alkanol piperazine derivatives with antidepressant activities identified key descriptors like the highest occupied molecular orbital (HOMO) energy, principal moments of inertia (PMI-mag), and shadow indices (Shadow-XZ) as being influential in controlling their noradrenaline reuptake inhibition activity. nih.gov

The development of a QSAR model typically involves selecting a set of molecules with known activities, calculating a wide range of molecular descriptors for each molecule, and then using statistical methods to build a regression or classification model. The predictive power of the model is then validated using internal and external validation techniques. Such a model, if developed for a series of compounds including this compound, could be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds.

Molecular Dynamics Simulations

extensive search of scientific literature and computational chemistry databases did not yield any specific studies focused on the molecular dynamics (MD) simulations of this compound. While MD simulations are a powerful tool for understanding the dynamic behavior of molecules, their interactions with biological targets, and solvation properties, it appears that dedicated research applying this technique to this compound has not been published.

Computational studies, including molecular dynamics simulations, have been performed on various other piperazine derivatives to explore their therapeutic potential. These studies often investigate the stability of ligand-receptor complexes, binding free energies, and the conformational changes that occur upon binding. However, without specific research on this compound, it is not possible to provide detailed findings or data tables related to its dynamic behavior.

Future computational research could apply molecular dynamics simulations to this compound to:

Investigate its conformational flexibility in different solvent environments.

Simulate its interaction with known or putative biological targets to understand its binding mode and stability.

Calculate binding free energies to predict its affinity for specific proteins.

Analyze the role of water molecules in mediating its interactions within a binding site.

Such studies would provide valuable atomic-level insights into the compound's behavior and could guide further experimental research and drug design efforts. However, at present, there is no available data to report for this specific section.

Advanced Applications and Research Directions

Development as a Chelation Agent for Metal Ions

Chelating agents are chemical compounds that can form stable, water-soluble complexes with metal ions, a process known as chelation. semanticscholar.org This capability is vital in various fields, including medicine for treating heavy metal poisoning and in industrial processes. The structure of 1-(2-furoyl)piperazine (B32637), containing multiple heteroatoms (two nitrogen atoms in the piperazine (B1678402) ring and two oxygen atoms in the furoyl group), presents theoretical potential for coordinating with metal ions.

While direct studies focusing on 1-(2-furoyl)piperazine hydrochloride as a specific chelation agent are not extensively documented, other piperazine derivatives have demonstrated significant chelating capabilities. For instance, Piperazine-1,4-bis(dithiocarboxylate) potassium salt is marketed as a potent chelating agent for complexing a wide array of metal ions, with applications in industrial chelation, environmental remediation, and agriculture. made-in-china.commade-in-china.com The fundamental ability of the piperazine ring to participate in metal ion coordination suggests that its derivatives, including 1-(2-furoyl)piperazine, could be developed as specialized chelators. Further research is required to characterize the specific metal-binding affinities and coordination chemistry of 1-(2-furoyl)piperazine to evaluate its potential in therapeutic or industrial chelation applications.

Role in Fragment-Based Drug Design

Fragment-based drug design (FBDD) is a modern drug discovery strategy that begins by screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. numberanalytics.com These initial hits are then progressively optimized and linked together to create more potent and selective lead compounds. numberanalytics.comnih.gov This approach offers advantages over traditional high-throughput screening by exploring chemical space more efficiently. nih.gov

1-(2-Furoyl)piperazine is an exemplary molecule for use in FBDD due to its structural characteristics:

Low Molecular Weight: Its molecular weight (180.2 g/mol ) fits well within the typical range for fragments (<300 Da). numberanalytics.combiosynth.com

Pharmacophoric Features: It contains a piperazine ring, a common scaffold in medicinal chemistry known to impart favorable pharmacokinetic properties, and a furoyl group, which can participate in various molecular interactions. nih.gov

Synthetic Tractability: The piperazine ring provides synthetically accessible vectors, allowing chemists to easily "grow" or "link" the fragment by adding other chemical groups to build more complex molecules. astx.com

The utility of this fragment is demonstrated by its known biological activity. For instance, 1-(2-Furoyl)piperazine has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production. biosynth.com This inherent activity makes it a valuable starting point for designing more complex inhibitors for conditions such as hyperpigmentation. The piperazine moiety is a recurring feature in numerous approved drugs, highlighting its importance as a foundational fragment in the development of new therapeutic agents. nih.gov

Preclinical Pharmacokinetics and Metabolism Studies of Derivatives (e.g., Prazosin)

Prazosin (B1663645), an antihypertensive drug, is a well-known derivative of 1-(2-furoyl)piperazine. Its pharmacokinetic profile has been extensively studied and provides a model for understanding how derivatives of this parent compound behave in a biological system. drugbank.comnih.gov

Following oral administration, Prazosin is absorbed with peak plasma concentrations typically reached between 1 and 3 hours. nih.govdrugs.com The oral bioavailability varies among individuals, ranging from approximately 43% to 69%. nih.govresearchgate.net Once in the bloodstream, Prazosin is highly bound to plasma proteins (92-97%), primarily to albumin and alpha-1-acid glycoprotein. drugbank.comnih.gov This high degree of protein binding limits the amount of free drug available to exert its pharmacological effect. The volume of distribution is relatively small, approximately 0.6 L/kg, indicating that the drug is primarily distributed within the plasma and extracellular fluids rather than accumulating extensively in tissues. drugbank.com

Prazosin undergoes extensive metabolism, mainly in the liver. nih.govdrugs.com The primary metabolic pathways are demethylation of the methoxy (B1213986) groups on the quinazoline (B50416) ring and conjugation. drugbank.comdrugs.com This biotransformation results in metabolites, such as 6-O-demethyl prazosin and 7-O-demethyl prazosin, which have significantly less hypotensive activity than the parent drug. drugbank.comnih.gov The metabolites can then undergo further transformation via conjugation, often with glucuronic acid, to form more water-soluble compounds that are easier to eliminate. drugbank.comresearchgate.net In vitro studies using human liver microsomes have confirmed these metabolic pathways. researchgate.net

The primary route of elimination for Prazosin and its metabolites is through the bile and subsequently in the feces. drugbank.comdrugs.com Only a very small fraction of the administered dose, around 6%, is excreted unchanged in the urine. nih.gov The two main O-demethylated metabolites are almost entirely excreted in the bile. nih.gov The plasma half-life of Prazosin is relatively short, averaging between 2 and 3 hours. drugbank.comdrugs.com

Pharmacokinetic ParameterValueSource(s)
Time to Peak Plasma Concentration (Tmax) 1 - 3 hours nih.govdrugs.com
Oral Bioavailability 43% - 69% (mean 56.9%) nih.govresearchgate.net
Protein Binding 92% - 97% drugbank.comnih.gov
Volume of Distribution (Vd) ~0.6 L/kg drugbank.com
Primary Metabolism Pathways Demethylation, Conjugation drugbank.comdrugs.com
Primary Excretion Route Bile and Feces drugbank.comnih.govdrugs.com
Elimination Half-Life (t½) 2 - 3 hours drugbank.comdrugs.com

Clinical Translation Potential of Derivatives

The clinical success of Prazosin as an antihypertensive agent is a clear testament to the therapeutic potential of 1-(2-furoyl)piperazine derivatives. The piperazine ring is a privileged scaffold in drug discovery, found in a wide range of therapeutic agents targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics. nih.govnih.gov Its inclusion often improves the physicochemical properties and pharmacokinetic profile of a drug candidate.

The versatility of the 1-(2-furoyl)piperazine structure allows for the synthesis of diverse libraries of compounds. By modifying the furoyl group or substituting the second nitrogen on the piperazine ring, researchers can develop new chemical entities with novel biological activities. Given the wide range of pharmacological activities associated with piperazine analogues, from anticancer and antifungal to antimalarial and HIV protease inhibition, there is significant potential for the clinical translation of new derivatives built upon the 1-(2-furoyl)piperazine core. bas.bg

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.